molecular formula C16H25N3O4S B11565423 N'-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide

Cat. No.: B11565423
M. Wt: 355.5 g/mol
InChI Key: KRGGELMCCCTDAX-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is an organic compound characterized by the presence of a nitrophenyl group, a sulfonohydrazide moiety, and a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the sulfonohydrazide.

Reaction Scheme:

4-nitrobenzaldehyde+nonane-1-sulfonohydrazideN’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide\text{4-nitrobenzaldehyde} + \text{nonane-1-sulfonohydrazide} \rightarrow \text{N'-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide} 4-nitrobenzaldehyde+nonane-1-sulfonohydrazide→N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide

Industrial Production Methods

For industrial-scale production, the reaction conditions are optimized to increase yield and purity. This may involve the use of catalysts, higher temperatures, and longer reaction times. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The sulfonohydrazide moiety can be oxidized to form sulfonic acids or sulfonamides.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Reduction: N’-[(E)-(4-aminophenyl)methylidene]nonane-1-sulfonohydrazide

    Oxidation: Corresponding sulfonic acids or sulfonamides

    Substitution: Various substituted nitrophenyl derivatives

Scientific Research Applications

N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or cancer cells.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, while the sulfonohydrazide moiety can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide
  • N’-[(E)-(4-methanesulfonylphenyl)methylidene]nonane-1-sulfonohydrazide

Uniqueness

N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring electron-withdrawing groups, such as in the synthesis of certain pharmaceuticals and materials.

Conclusion

N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules.

Properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H25N3O4S/c1-2-3-4-5-6-7-8-13-24(22,23)18-17-14-15-9-11-16(12-10-15)19(20)21/h9-12,14,18H,2-8,13H2,1H3/b17-14+

InChI Key

KRGGELMCCCTDAX-SAPNQHFASA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.